2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione, also known as quinoline-8-carboxylic acid, is a heterocyclic compound that has attracted attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is not well understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potent antitumor activity. This compound has been shown to inhibit the growth of various cancer cells, making it a valuable tool in cancer research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are various future directions for the study of 2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Additionally, studies can be conducted to evaluate the potential of this compound as a chemotherapeutic agent in preclinical and clinical settings. Furthermore, the potential of this compound as a treatment for various diseases such as arthritis and neurodegenerative disorders can be explored.
Scientific Research Applications
2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
properties
IUPAC Name |
2-quinolin-8-ylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-7-1-2-8-13(12)17(21)19(16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUCYRTIBUNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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